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Compound of Interest

Compound Name: 3-Chloro-2-iodobenzoic acid

Cat. No.: B051647

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectroscopic
data for 3-chloro-2-iodobenzoic acid. Due to the limited availability of experimentally derived
public data for this specific compound, this report leverages predicted values and comparative
data from structurally analogous molecules to offer a comprehensive analytical profile. The
information herein is intended to support research, drug development, and quality control
activities where the characterization of 3-chloro-2-iodobenzoic acid is required.

Predicted Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound. The predicted mass spectral data for 3-chloro-2-
iodobenzoic acid is summarized below. This data is computationally derived and provides
expected values for various adducts that may be observed during analysis.[1]

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b051647?utm_src=pdf-interest
https://www.benchchem.com/product/b051647?utm_src=pdf-body
https://www.benchchem.com/product/b051647?utm_src=pdf-body
https://www.benchchem.com/product/b051647?utm_src=pdf-body
https://www.benchchem.com/product/b051647?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/14492469
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Adduct Predicted m/z
[M+H]* 282.90172
[M+Na]* 304.88366
[M-H]~ 280.88716
[M+NHa]* 299.92826
[M+K]+ 320.85760
[M+H-H20]* 264.89170
[M]* 281.89389
M]~ 281.89499

Expected Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a
molecule. While experimental spectra for 3-chloro-2-iodobenzoic acid are not readily
available, the following tables outline the expected chemical shifts (8) in ppm. These
predictions are based on the analysis of closely related compounds, including 2-chlorobenzoic
acid, 3-chlorobenzoic acid, and 2-iodobenzoic acid.

Expected *H NMR Data

The 'H NMR spectrum is anticipated to show three signals in the aromatic region,
corresponding to the three protons on the benzene ring, and a broad singlet for the carboxylic
acid proton, which may exchange with D20.

Expected Chemical Shift

Proton Multiplicity
(ppm)

Aromatic CH 7.0-8.0 m

Carboxyl OH >10 brs
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Expected 3C NMR Data

The 13C NMR spectrum is predicted to display seven distinct signals, corresponding to the six
carbons of the benzene ring and the carbonyl carbon of the carboxylic acid group.

Carbon Expected Chemical Shift (ppm)
C=0 (Carboxylic) 165 - 175

C-l 90 - 100

C-Cl 130 - 140

Aromatic C-H 125 - 135

Aromatic Quaternary C 130 - 145

Expected Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The
expected characteristic absorption bands for 3-chloro-2-iodobenzoic acid are listed below,
based on its structural features.

Functional Group Expected Absorption Range (cm™?)
O-H Stretch (Carboxylic Acid) 2500 - 3300 (broad)

C=0 Stretch (Carboxylic Acid) 1680 - 1710

C=C Stretch (Aromatic) 1450 - 1600

C-O Stretch 1210 - 1320

C-ClI Stretch 600 - 800

C-I Stretch 500 - 600

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
discussed. Specific parameters may need to be optimized for the particular instrument and
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sample.

NMR Spectroscopy: A sample of 3-chloro-2-iodobenzoic acid would be dissolved in a
deuterated solvent, such as deuterochloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-ds),
containing a small amount of tetramethylsilane (TMS) as an internal standard. *H and 3C NMR
spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such as
Electrospray lonization (ESI) or Electron Impact (El). For ESI, the sample would be dissolved in
a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
For El, a solid probe may be used.

IR Spectroscopy: The IR spectrum can be recorded using an Attenuated Total Reflectance
(ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed
directly on the ATR crystal, and the spectrum is collected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a chemical compound like 3-chloro-2-iodobenzoic acid.
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Sample Preparation
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Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with 3-chloro-2-
iodobenzoic acid. While the presented data is based on predictions and analogies, it provides
a robust starting point for experimental design, data interpretation, and structural confirmation.
It is always recommended to confirm these findings with experimentally obtained data
whenever possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b051647?utm_src=pdf-body-img
https://www.benchchem.com/product/b051647?utm_src=pdf-body
https://www.benchchem.com/product/b051647?utm_src=pdf-body
https://www.benchchem.com/product/b051647?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

¢ 1. PubChemlLite - 3-chloro-2-iodobenzoic acid (C7H4CIIO2) [pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic Profile of 3-chloro-2-iodobenzoic acid: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051647#spectroscopic-data-nmr-ir-ms-of-3-chloro-2-
iodobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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